3-Cyclopropyl-3-methylazetidine;hydrochloride

Description

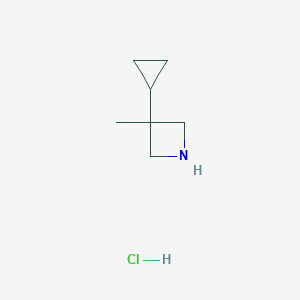

3-Cyclopropyl-3-methylazetidine hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with cyclopropyl and methyl groups, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility and stability, which are critical for pharmaceutical or agrochemical applications. However, the provided evidence lacks direct data on this compound, necessitating comparisons with structurally or functionally related hydrochlorides (e.g., arylcyclohexylamines, pharmaceutical salts) .

Properties

IUPAC Name |

3-cyclopropyl-3-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGOIYFDAFMGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Cyclopropyl-3-methylazetidine;hydrochloride involves several steps, typically starting with the formation of the azetidine ring. This can be achieved through cyclization reactions involving appropriate precursors under specific conditions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

3-Cyclopropyl-3-methylazetidine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

3-Cyclopropyl-3-methylazetidine;hydrochloride serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the formation of diverse chemical structures.

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies suggest that this compound has notable antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

- Anticancer Properties : The compound has shown promise in anticancer research, with significant cytotoxic effects observed against several cancer cell lines. Its mechanism of action involves interaction with specific molecular targets, modulating their activity and potentially leading to therapeutic effects.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties, including its role as a precursor for new drug development. Its unique structure allows it to bind to certain proteins or enzymes, influencing various biological pathways.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound revealed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound could serve as a promising candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5 |

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 7 |

These findings support the potential application of this compound in cancer therapy, necessitating further exploration into its mechanisms and efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methylazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl PCP Hydrochloride

- Structure: Unlike the azetidine core in the target compound, 3-methyl PCP (Item No. 34639) is an arylcyclohexylamine with a six-membered cyclohexane ring and a piperidine moiety. Its molecular formula (C₁₈H₂₇N·HCl) and molecular weight (293.9 g/mol) differ significantly from those of 3-cyclopropyl-3-methylazetidine hydrochloride, which likely has a smaller molecular framework due to the azetidine ring .

- Applications : 3-methyl PCP is used in forensic and analytical research, whereas azetidine derivatives are typically explored for medicinal chemistry due to their strained ring’s reactivity .

Pharmaceutical Hydrochloride Salts

- Famotidine Hydrochloride : A histamine H₂-receptor antagonist, famotidine HCl (Table 4) exhibits dissolution kinetics relevant to gastroretentive formulations. Such data highlight the role of hydrochloride salts in enhancing bioavailability—a property likely shared by 3-cyclopropyl-3-methylazetidine HCl, though direct evidence is absent .

- Amitriptyline Hydrochloride : Stability and accuracy data (Tables 6, 8) for this tricyclic antidepressant emphasize the importance of HCl salts in maintaining drug integrity during analysis. Comparative studies could assess whether the azetidine derivative shares similar stability profiles under varying pH or temperature conditions .

3-Hydroxybenzoic Acid Derivatives

The cyclopropyl group in 3-cyclopropyl-3-methylazetidine HCl may similarly modulate steric effects or metabolic stability compared to aromatic substituents .

Comparative Data Table

Key Research Findings and Limitations

- Structural Reactivity : Azetidines’ strained four-membered rings may offer synthetic advantages over six-membered cyclohexylamines (e.g., 3-methyl PCP) in drug design, though stability under physiological conditions requires further study .

- Analytical Challenges : Methods validated for trazodone HCl () or ranitidine HCl (Table 3) could be adapted for quantifying the target compound, but its unique substituents (cyclopropyl, methyl) may necessitate method optimization .

- Evidence Gaps: No direct data on 3-cyclopropyl-3-methylazetidine HCl were found in the provided evidence. Comparisons rely on extrapolation from structurally dissimilar hydrochlorides.

Biological Activity

3-Cyclopropyl-3-methylazetidine; hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Cyclopropyl-3-methylazetidine is characterized by its unique azetidine ring structure, which contributes to its biological properties. The hydrochloride salt form enhances its solubility and stability in biological systems.

The biological activity of 3-cyclopropyl-3-methylazetidine is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence various signaling pathways related to inflammation and cellular proliferation.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits proinflammatory cytokines and mediators in various models of inflammation. |

| Neuroprotective | Exhibits protective effects against neurodevelopmental damage in animal models. |

| Cytotoxicity | Shows selective cytotoxic effects on certain cancer cell lines in vitro. |

Neuroprotective Effects

A study demonstrated that 3-cyclopropyl-3-methylazetidine could mitigate lipopolysaccharide (LPS)-induced neuroinflammation in fetal mice. The compound significantly reduced levels of inflammatory markers such as TNF-α and nitric oxide synthase (iNOS) in maternal serum and fetal brain tissues, indicating its potential as a therapeutic agent for preventing neurodevelopmental deficits associated with maternal infections during pregnancy .

Anti-inflammatory Activity

In another investigation, the compound was shown to alter the expression of proinflammatory cytokines in various cellular models. It effectively regulated inflammatory mediators such as intercellular adhesion molecule-1 (ICAM-1) and macrophage chemoattractant protein-1 (MCP-1), suggesting a role in modulating inflammatory responses .

Cytotoxicity Against Cancer Cells

Research involving different cancer cell lines revealed that 3-cyclopropyl-3-methylazetidine exhibited selective cytotoxicity. The compound induced apoptosis in specific cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies. Further studies are needed to elucidate the exact pathways involved in this selective action.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-3-methylazetidine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by azetidine ring closure. Key steps include:

- Cyclopropanation : Reacting a pre-functionalized cyclopropane precursor (e.g., cyclopropylmethyl bromide) with azetidine intermediates under basic conditions (e.g., KCO) .

- Hydrochloride Salt Formation : Treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization for purification .

- Critical Parameters : Temperature control (<40°C) during cyclopropanation prevents ring-opening side reactions. pH adjustments (pH 6–7) during salt formation minimize impurities .

Q. How can structural characterization of 3-cyclopropyl-3-methylazetidine hydrochloride be performed to confirm its molecular identity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm cyclopropyl protons (δ 0.5–1.5 ppm) and azetidine ring carbons (δ 40–60 ppm). H-N HMBC is used to verify nitrogen connectivity .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 142.1 (free base) and 178.5 (hydrochloride) .

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of the cyclopropyl and azetidine moieties .

Q. What solvent systems are recommended for solubility and stability studies of this compound in aqueous and organic matrices?

Methodological Answer:

- Aqueous Solubility : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C). Use phosphate-buffered saline (pH 7.4) for biological assays .

- Organic Solvents : Ethanol and acetonitrile are preferred for HPLC analysis. Avoid DMSO due to potential azetidine ring degradation at high concentrations (>10% v/v) .

- Stability : Store lyophilized powder at -20°C under argon. In solution, stability decreases at pH >8 due to deprotonation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopropyl and methyl substituents on biological activity?

Methodological Answer:

- Analog Synthesis : Replace cyclopropyl with cyclohexyl or methyl groups to assess steric effects. Modify azetidine ring substituents (e.g., fluorine at C2) .

- Bioassay Design : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Measure IC values and correlate with steric/electronic parameters (Hammett constants) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and affinity differences due to cyclopropyl rigidity .

Q. What analytical challenges arise in quantifying trace impurities in 3-cyclopropyl-3-methylazetidine hydrochloride, and how can they be resolved?

Methodological Answer:

-

Impurity Profiling : Use HPLC-UV/MS with a C18 column (3.5 µm, 150 mm) and mobile phase (0.1% TFA in acetonitrile:water, 70:30). Detect impurities at 210 nm .

-

Key Impurities :

Impurity ID Structure Source Imp-A Cyclopropane-opened byproduct Incomplete ring closure Imp-B N-Oxide derivative Oxidation during storage -

Mitigation : Optimize reaction time (≤6 hr) and use antioxidant additives (0.1% BHT) .

Q. How do kinetic studies resolve contradictions in reaction mechanisms for azetidine ring formation under acidic vs. basic conditions?

Methodological Answer:

Q. What computational and experimental approaches validate the compound’s toxicity profile in preclinical models?

Methodological Answer:

- In Silico Prediction : Use ADMET software (e.g., pkCSM) to predict hepatotoxicity (CYP3A4 inhibition risk) and cardiotoxicity (hERG binding) .

- In Vitro Assays : Test cytotoxicity in HepG2 cells (IC >100 µM indicates low risk). Measure mitochondrial membrane potential (JC-1 assay) for apoptosis screening .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across polar vs. nonpolar solvents?

Resolution Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.